The synthesis of 2-(Cyclohexyloxy)pyridin-3-amine typically involves several key steps:
The molecular structure of 2-(Cyclohexyloxy)pyridin-3-amine features a pyridine ring with distinct substituents:
The InChI code for this compound is InChI=1S/C11H16N2O/c12-10-6-4-5-9(13-10)7-11(14)8-3/h4-6,8H,3,7,12H2,1-2H3 which provides a structural representation for computational chemistry applications .
2-(Cyclohexyloxy)pyridin-3-amine can participate in various chemical reactions:
The mechanism of action for 2-(Cyclohexyloxy)pyridin-3-amine largely depends on its biological target:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Density | Approximately (predicted) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
These properties indicate that 2-(Cyclohexyloxy)pyridin-3-amine is likely a solid at room temperature and may require specific handling conditions due to its potential reactivity .
The applications of 2-(Cyclohexyloxy)pyridin-3-amine span various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4